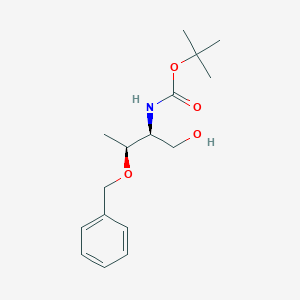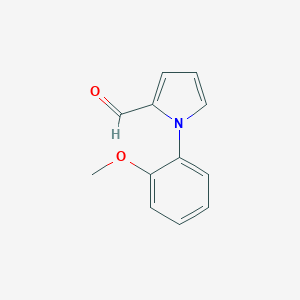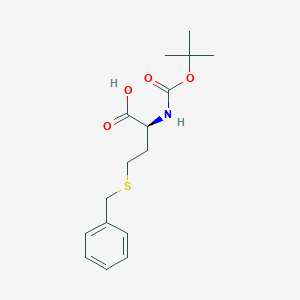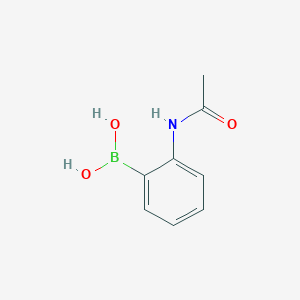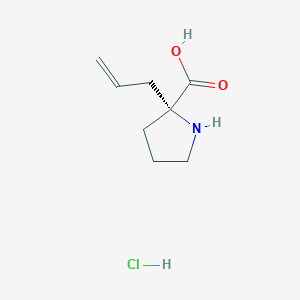
(R)-alpha-Allyl-proline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Proline is an alpha-amino acid that is used in the biosynthesis of proteins. It contains an alpha-amino group (which is in the protonated −NH3+ form under biological conditions), an alpha-carboxylic acid group (which is in the deprotonated −COO− form under biological conditions), and a side chain pyrrolidine, making it a non-polar, aliphatic amino acid . Hydrochloride is an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base .
Molecular Structure Analysis
The molecular structure of a compound like “®-alpha-Allyl-proline hydrochloride” would be determined by the arrangement of its atoms and the chemical bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structures .Chemical Reactions Analysis
The chemical reactions involving “®-alpha-Allyl-proline hydrochloride” would depend on its molecular structure and the conditions under which the reactions take place. Common types of reactions include acid-base reactions, redox reactions, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “®-alpha-Allyl-proline hydrochloride” would include characteristics such as its melting point, boiling point, solubility in water, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Roles of Glycine Betaine and Proline in Plant Stress Resistance
- Summary : Glycine betaine and proline play crucial roles in plant resistance to abiotic stresses like drought and salinity, aiding in osmotic adjustment and protecting enzyme and membrane integrity. Research has explored exogenous application of these compounds to improve plant stress tolerance, indicating potential agricultural applications for related compounds including (R)-alpha-Allyl-proline hydrochloride (Ashraf & Foolad, 2007).
Applications of the Ninhydrin Reaction
- Summary : The ninhydrin reaction, which reacts with amino acids like proline to produce chromophores, has been extensively used in analytical chemistry across various fields. This indicates the importance of methods to analyze amino acids in pharmaceutical, environmental, and food sciences, which could be relevant to the study and application of (R)-alpha-Allyl-proline hydrochloride (Friedman, 2004).
Hydrophilic Interaction Chromatography for Polar Compounds
- Summary : Hydrophilic interaction chromatography (HILIC) is beneficial for separating polar, weakly acidic, or basic samples, including peptides and amino acids. This methodology could be applicable for analyzing or purifying compounds similar to (R)-alpha-Allyl-proline hydrochloride, demonstrating its relevance in pharmaceutical and biochemical research (Jandera, 2011).
Behavioral and Neurochemical Effects of Proline
- Summary : Proline impacts brain function and has been associated with neurophysiological disorders. Understanding proline's effects can offer insights into the neurochemical pathways and potential therapeutic applications of related compounds, including (R)-alpha-Allyl-proline hydrochloride (Wyse & Netto, 2011).
Synthesis and Catalysis Research
- Summary : Research on the isomerization of N-allyl compounds, mediated by transition metal complexes, provides insights into synthetic methodologies that could be relevant for the synthesis and functionalization of (R)-alpha-Allyl-proline hydrochloride. Such studies are crucial for developing novel compounds with specific biological activities (Krompiec et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYYEOOBZVTROL-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@]1(CCCN1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-alpha-Allyl-proline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



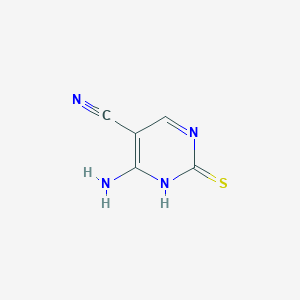
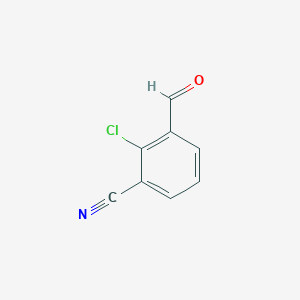

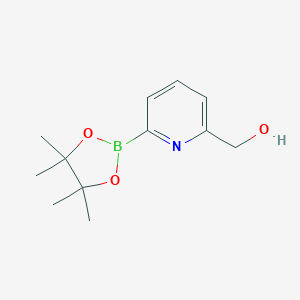
![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)
